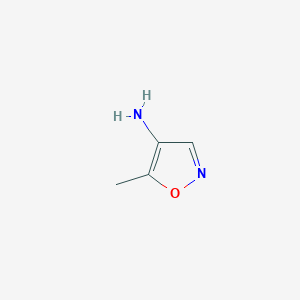

5-Methylisoxazol-4-amine

説明

Significance of the Isoxazole (B147169) Moiety in Heterocyclic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal chemistry and drug discovery. nih.govinnovareacademics.inamazonaws.com This structural motif is present in a variety of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities. innovareacademics.in The versatility of the isoxazole ring allows for structural modifications, which can lead to the development of new therapeutic agents with improved potency. amazonaws.comresearchgate.net

The significance of the isoxazole moiety is underscored by its presence in a number of established drugs. innovareacademics.in The arrangement of heteroatoms in the isoxazole ring imparts unique electronic properties and the ability to participate in various chemical interactions, making it an attractive scaffold for the design of new pharmacologically active molecules. nih.govresearchgate.net

Overview of Amino-Substituted Isoxazoles in Academic Investigations

Amino-substituted isoxazoles are a class of isoxazole derivatives that have garnered considerable attention in academic and pharmaceutical research. The introduction of an amino group onto the isoxazole ring can significantly influence the molecule's chemical properties and biological activity. nih.gov

Research has demonstrated that the position of the amino group on the isoxazole ring, as well as the nature of any substituents on the amino group, can dramatically alter the compound's function. For instance, studies have shown that 5-aminoisoxazoles can be synthesized through various methods, including the reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632). researchgate.net Furthermore, the synthesis of novel 5-aminoisoxazole derivatives has been a focus of research aiming to explore their potential applications. researchgate.net

Investigations into amino-substituted isoxazoles have explored their roles in various chemical transformations and their potential as building blocks for more complex molecules. For example, derivatives of 5-amino-3-methylisoxazole (B44965) have been used in the synthesis of oxazolo[5,4-d]pyrimidine (B1261902) derivatives. mdpi.com Additionally, the immunosuppressive properties of certain N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have been evaluated. mdpi.comresearchgate.net

Positioning of 5-Methylisoxazol-4-amine within the Landscape of Isoxazole Derivatives

This compound is a specific isoxazole derivative characterized by a methyl group at the 5-position and an amino group at the 4-position of the isoxazole ring. Its chemical structure and properties place it within the broader family of amino-substituted isoxazoles.

Chemical and Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C4H6N2O |

| Molecular Weight | 98.103 g/mol |

| Boiling Point | 231.8±20.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm3 |

| Flash Point | 94.0±21.8 °C |

| CAS Number | 87988-94-1 |

| Table based on data from reference chemsrc.com |

The hydrochloride salt of this compound is also a recognized chemical entity with the CAS number 100499-66-9. chemicalbook.comfluorochem.co.uk This compound is noted to be harmful if swallowed and can cause skin and eye irritation. fluorochem.co.uk

Research involving this compound and its derivatives highlights its utility as a synthetic intermediate. For example, it has been used in the synthesis of more complex heterocyclic systems. The reactivity of the amino and methyl groups, along with the isoxazole ring itself, allows for a variety of chemical modifications.

The study of this compound and related compounds contributes to the broader understanding of structure-activity relationships within the isoxazole class of molecules. By systematically modifying the substituents on the isoxazole core, researchers can fine-tune the properties of these compounds for various applications in chemical synthesis and materials science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMHRTDVNDXDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515825 | |

| Record name | 5-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87988-94-1 | |

| Record name | 5-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylisoxazol 4 Amine and Its Precursors/intermediates

Direct Synthetic Routes to 5-Methylisoxazol-4-amine (If reported)

Currently, dedicated and direct synthetic routes for this compound are not extensively reported in mainstream chemical literature. The common strategy for obtaining this compound and its analogs involves the synthesis of a substituted isoxazole (B147169) core, such as 5-amino-3-methylisoxazole-4-carboxylic acid or its ester, which can then be subjected to further functional group transformations. The primary focus in the literature has been on building the isoxazole ring with the desired substitution pattern, often starting from simple, acyclic precursors.

Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic Acid and Related Isomers/Derivatives

5-Amino-3-methylisoxazole-4-carboxylic acid is a key bifunctional isoxazole derivative that serves as a versatile building block for more complex molecules. mdpi.com Its synthesis is well-documented and can be achieved through several pathways.

The preparation of 5-amino-3-methylisoxazole-4-carboxylic acid can be accomplished through a multi-step sequence starting from readily available chemicals. One established method involves the reaction of ethyl cyanoacetate (B8463686) with an orthoester, followed by cyclization with hydroxylamine (B1172632) and subsequent hydrolysis. mdpi.comgoogle.com

A typical three-step synthesis is outlined below: mdpi.com

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate. This step involves the reaction of ethyl cyanoacetate with triethyl orthoacetate. The mixture is heated, and the ethanol (B145695) formed during the reaction is removed to drive the reaction to completion. mdpi.com

Step 2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate. The enoate from Step 1 is then reacted with hydroxylamine. Hydroxylamine is often generated in situ from its salt, such as hydroxylamine hydrochloride, by adding a base like sodium ethoxide. google.com This reaction leads to the formation of the isoxazole ring.

Step 3: Hydrolysis to 5-Amino-3-methylisoxazole-4-carboxylic Acid. The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. bibliotekanauki.pl

| Step | Reactants | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Ethyl cyanoacetate, Triethyl orthoacetate | DMAP (catalyst), Heat (110°C), Removal of ethanol | Ethyl 2-cyano-3-ethoxybut-2-enoate | mdpi.com |

| 2 | Ethyl 2-cyano-3-ethoxybut-2-enoate | Hydroxylamine (from Hydroxylamine HCl and a base) | Ethyl 5-amino-3-methylisoxazole-4-carboxylate | google.com |

| 3 | Ethyl 5-amino-3-methylisoxazole-4-carboxylate | Acid or base hydrolysis | 5-Amino-3-methylisoxazole-4-carboxylic acid | bibliotekanauki.pl |

The hydrolysis of isoxazole-4-carboxylate esters is a fundamental step to yield the corresponding carboxylic acid, which is often a more versatile intermediate for further reactions like amide coupling. This transformation can be achieved under either acidic or basic conditions.

For the related compound, ethyl-5-methylisoxazole-4-carboxylate, hydrolysis has been successfully performed using strong acids. google.comgoogle.com For instance, a mixture of acetic acid and concentrated hydrochloric acid (2:1) or 60% aqueous sulfuric acid can be used. google.comgoogle.com The use of 60% aqueous H₂SO₄ was reported to improve yield and reduce reaction time compared to the HCl/acetic acid mixture. google.com Basic hydrolysis, for example using sodium hydroxide (B78521) in a methanol (B129727)/water mixture, is also a common method for converting ethyl esters to their corresponding carboxylic acids. These principles are directly applicable to the hydrolysis of ethyl 5-amino-3-methylisoxazole-4-carboxylate.

| Ester Intermediate | Hydrolysis Conditions | Product | Reference |

|---|---|---|---|

| Ethyl-5-methylisoxazole-4-carboxylate | Acetic acid : Concentrated HCl (2:1) | 5-Methylisoxazole-4-carboxylic acid | google.com |

| Ethyl-5-methylisoxazole-4-carboxylate | 60% aqueous H₂SO₄, 80-88°C | 5-Methylisoxazole-4-carboxylic acid | google.com |

| General Ethyl Isoxazole Esters | NaOH in MeOH/H₂O | Corresponding Isoxazole Carboxylic Acid |

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. benthamdirect.comnih.gov Green chemistry principles, such as using safer solvents, employing metal-free catalysts, and maximizing atom economy, are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles. benthamdirect.comias.ac.in

To circumvent the drawbacks associated with metal catalysts, such as cost, toxicity, and contamination of products, significant effort has been directed towards developing metal-free synthetic routes for isoxazoles. researchgate.netrsc.org

Oxone-mediated Synthesis: Oxone (2KHSO₅·KHSO₄·K₂SO₄) is an inexpensive, stable, and environmentally friendly oxidizing agent. rsc.org It has been used effectively for the synthesis of isoxazoles in aqueous media. One approach involves the reaction of aldoximes and alkenes in the presence of Oxone. rsc.org The mechanism is believed to involve the in-situ generation of hypochlorous acid from a chloride source, which oxidizes the aldoxime to a nitrile oxide. This nitrile oxide then undergoes a 1,3-dipolar cycloaddition with the alkene to form the isoxazole ring. rsc.org Oxone has also been used for the oxidative cyclization of 2-aminoacylbenzenes to form 2,1-benzisoxazoles, showcasing its utility as a green oxidant in N-O bond formation. thieme-connect.com

Base-mediated Synthesis: Base-mediated pathways provide another metal-free alternative for isoxazole synthesis. nih.govunifi.it For example, a cascade reaction for the formation of isoxazoles can be initiated by the base-mediated rearrangement of substituted oxetanes. nih.gov Another well-established method is the base-catalyzed condensation of primary nitro compounds with dipolarophiles, which proceeds via a 1,3-dipolar cycloaddition mechanism to yield isoxazoles and isoxazolines. unifi.it Furthermore, a facile synthesis of 3,5-disubstituted isoxazoles can be achieved by reacting oximes with an alkyne in the presence of an oxidizing agent and a mild base like triethylamine. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass is incorporated into the final product. mdpi.com Reactions with 100% atom economy, such as isomerizations and addition reactions, are highly desirable.

In the context of isoxazole synthesis, intramolecular ring-to-ring isomerization represents an ideal atom-economical approach. mdpi.com For instance, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles has been developed as an atom-economical method to prepare 4H-pyrrolo[2,3-d]oxazoles, demonstrating how rearrangements of strained rings can efficiently build new heterocyclic systems. mdpi.com

Cycloaddition reactions, particularly the [3+2] cycloaddition between a nitrile oxide and an alkyne, are the most common methods for forming the isoxazole ring. rsc.org While these reactions are powerful, their atom economy can be limited if the nitrile oxide is generated from a precursor that releases a stoichiometric byproduct. However, strategies that utilize isoxazoles themselves as N,O-bifunctional reagents in transition metal-catalyzed transformations can lead to highly atom-economic syntheses of other N-heterocycles. rsc.org For example, the gold-catalyzed reaction of ynamides with isoxazoles provides an atom-economic pathway to functionalized pyrroles, where all atoms of the isoxazole are incorporated into the new structure. rsc.orgresearchgate.net

Green Chemistry Approaches to Isoxazole Synthesis

Aminoisoxazole Formation via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient strategy in organic synthesis. beilstein-journals.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules from simple starting materials. rsc.org In the context of synthesizing isoxazole derivatives, particularly those bearing an amino group like this compound, MCRs offer powerful and versatile pathways. The following sections explore specific isocyanide-based MCRs that have been investigated for the formation of aminoisoxazoles and related heterocyclic systems.

Ugi Four-Component Reactions utilizing Aminoazoles

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamides. acs.orgmdpi.com The application of aminoazoles, such as isomers of methylisoxazolamine, as the amine component in the U-4CR is a subject of specific research interest. beilstein-journals.org

Studies have explored the reactivity of aminoazoles like 3-amino-5-methylisoxazole (B124983) in the Ugi reaction. nih.gov A significant finding from this research is that the participation of aminoazoles as the primary amine component in a classical Ugi-4CR was not observed under various conditions. Instead of the expected Ugi product, the reactions often favored pathways characteristic of other MCRs, or failed to proceed as anticipated. beilstein-journals.orgnih.gov

In a detailed investigation, 3-amino-5-methylisoxazole was reacted with various aldehydes, isocyanides, and carboxylic acids. The research established that aminoazoles, which possess both an exocyclic amino group and endocyclic nucleophilic centers, exhibit complex reactivity. This dual nature means they can potentially act as primary amines for the Ugi reaction or as 1,3-binucleophiles, which leads to different reaction pathways like the Groebke–Blackburn–Bienaymé reaction. beilstein-journals.org The first successful application of an aminoazole in a Ugi-4CR was reported under specific conditions, highlighting the novelty and challenge in this synthetic approach. beilstein-journals.orgnih.gov

| Reaction | Amine Component | Other Components | Key Finding |

| Ugi-4CR | 3-amino-5-methylisoxazole | Aldehyde, Isocyanide, Carboxylic Acid | First example of successful aminoazole application in Ugi-4CR was established, overcoming previous challenges. beilstein-journals.orgnih.gov |

| Ugi-4CR | Aminoazoles (general) | Aldehyde, Isocyanide, Carboxylic Acid | Can act as primary amines or 1,3-binucleophiles, leading to competition with GBB-3CR pathway. beilstein-journals.org |

Groebke–Blackburn–Bienaymé Cyclocondensation Studies

The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is another prominent isocyanide-based MCR. It involves the reaction of an aminoazole (acting as a 1,3-binucleophile), an aldehyde, and an isocyanide to yield fused heterocyclic structures, typically imidazo-annulated heterocycles. beilstein-journals.org This reaction is often catalyzed by Brønsted or Lewis acids. nih.gov

Research into the GBB-3CR has demonstrated its utility for the synthesis of various fused imidazoazoles. beilstein-journals.org For instance, 3-amino-5-ethoxyisoxazole (B112461) has been successfully employed in this cyclocondensation to form imidazopyrazoles. Studies involving 3-amino-5-methylisoxazole have further elucidated the scope and limitations of this reaction. nih.gov The reaction proceeds via the formation of a Schiff base from the aldehyde and the exocyclic amino group of the isoxazole, which is then attacked by the isocyanide. A subsequent intramolecular cyclization involving an endocyclic nitrogen atom of the isoxazole ring leads to the final fused product. beilstein-journals.org

The development of industrial-scale processes for related scaffolds, such as 3-aminoimidazo[1,2-a]pyrazines, using the GBB reaction underscores its scalability and importance in preparing key pharmaceutical intermediates. organic-chemistry.org Optimization studies have focused on reaction conditions, including the use of Lewis acids and dehydrating agents to improve yields and purity. organic-chemistry.org

| Aminoazole Component | Other Reactants | Product Type | Reference |

| 3-Amino-5-ethoxyisoxazole | Aldehyde, Isocyanide | Imidazopyrazoles | |

| 3-amino-5-methylisoxazole | Aldehyde, Isocyanide | Fused Imidazoazoles | beilstein-journals.orgnih.gov |

| Aminopyrazine | Aldehyde, Isocyanide | 3-Aminoimidazo[1,2-a]pyrazines | organic-chemistry.org |

Passerini Three-Component Reaction for Isoxazole Derivatives

The Passerini three-component reaction (P-3CR) is one of the oldest known isocyanide-based MCRs, combining a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form α-acyloxy carboxamides. rsc.orgbibliotekanauki.pl This reaction provides an efficient route to acyclic, peptide-like structures. mdpi.com

In the context of isoxazole synthesis, the Passerini reaction has been creatively employed by using a functionalized isoxazole as one of the core components. Specifically, research has been conducted using 5-amino-3-methylisoxazole-4-carboxylic acid as the carboxylic acid component in the P-3CR. bibliotekanauki.plmdpi.com By reacting this isoxazole derivative with various aldehydes and isocyanides, a series of novel α-acyloxy carboxamides bearing the 5-amino-3-methylisoxazole (B44965) moiety were synthesized. bibliotekanauki.pl This approach allows for the modification of the substituent at the 4-position of the isoxazole ring, expanding the chemical diversity of accessible compounds. mdpi.com The reaction typically proceeds by heating the mixture of the three components in a suitable solvent under reflux. bibliotekanauki.pl

| Isoxazole Component | Role in Reaction | Other Components | Product Class |

| 5-amino-3-methylisoxazole-4-carboxylic acid | Carboxylic Acid | Aldehyde/Ketone, Isocyanide | α-acyloxy carboxamides |

Chemical Reactivity and Mechanistic Investigations of 5 Methylisoxazol 4 Amine and Analogues

Nucleophilic Characteristics of the Amino Group in Isoxazole (B147169) Amines

The amino group in isoxazole amines, such as 5-methylisoxazol-4-amine and its isomers, is the primary site of nucleophilicity. This characteristic drives many of its key reactions. The lone pair of electrons on the nitrogen atom is available to attack electrophilic centers, initiating condensation, substitution, and cyclization reactions.

Aminoisoxazole derivatives are considered important intermediates in organic synthesis, in part because of the reactivity of the amino group. They can function as masked enaminones, providing a versatile platform for building more complex molecular architectures. The nucleophilic character of the amino group is demonstrated in its reactions with various electrophiles. For instance, in the reaction of 3-amino-5-methylisoxazole (B124983) with activated enol ethers, the amino group acts as the nucleophilic site, attacking the electron-deficient methylene (B1212753) carbon of the enol ether to form isoxazolylenamines.

However, the reactivity of the amino group can be modulated by other substituents on the isoxazole ring. In the case of 5-amino-3-methyl-isoxazole-4-carboxylic acid, the amino group has been observed to be unreactive in forming an Fmoc-protected derivative under typical conditions. nih.gov This suggests that the electronic interplay with the adjacent carboxylic acid group can diminish its nucleophilicity, possibly through the formation of a strong intramolecular hydrogen bond that stabilizes the structure. nih.gov

Reactions with Carbonyl Compounds for Schiff Base Formation

A hallmark reaction of primary amines, including this compound analogues, is their condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as imines or azomethines. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. google.com Subsequent dehydration, often catalyzed by a small amount of acid, yields the stable C=N double bond of the Schiff base. google.com

This reaction is widely applied to derivatives of aminoisoxazoles. For example, sulfamethoxazole (B1682508), which contains a 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide structure, readily reacts with various aldehydes to form corresponding Schiff bases. nih.gov Syntheses have been reported involving the condensation of sulfamethoxazole with benzaldehyde, 4-bromobenzaldehyde, 2-hydroxybenzaldehyde, and 3-nitrobenzaldehyde (B41214) in ethanol (B145695) with a glacial acetic acid catalyst. nih.gov Similarly, new Schiff bases have been synthesized by the thermal condensation of sulfamethoxazole with 3-(2-furyl)acrolein. reddit.com

The reaction is not limited to sulfonamide derivatives. 3-Amino-5-methyl isoxazole has been condensed with substituted salicylaldehydes in refluxing methanol (B129727) to produce Schiff bases that serve as ligands for metal complexes. scispace.com

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sulfamethoxazole | Substituted Benzaldehydes | Ethanol, Glacial Acetic Acid | Sulfonamide Schiff Base | nih.gov |

| Sulfamethoxazole | 3-(2-furyl)acrolein | Thermal Condensation | Sulfonamide Schiff Base | reddit.com |

| 3-Amino-5-methyl isoxazole | Substituted Salicylaldehydes | Methanol, Reflux | Isoxazole Schiff Base | scispace.com |

| 4-amino-N-(5-methyl-3-isoxazolyl) benzene (B151609) sulfonamide | 2-hydroxy benzaldehyde | Condensation | Sulfonamide Schiff Base | nih.gov |

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The nucleophilic amino group of this compound and its analogues serves as a key functional handle for the construction of fused heterocyclic ring systems, which are scaffolds for many biologically active molecules.

Aminoisoxazoles react with activated enol ethers, such as diethyl ethoxymethylenemalonate (EMM), to form isoxazolopyrimidinones. The reaction proceeds in two stages: an initial nucleophilic attack by the isoxazole's amino group on the enol ether, followed by an intramolecular cyclization.

In a typical procedure, the reaction of 3-amino-5-methylisoxazole with diethyl ethoxymethylenemalonates in refluxing xylene leads directly to the formation of isoxazolo[2,3-a]pyrimidinones in good to excellent yields (65-83%). The reaction involves an initial condensation to form an isoxazolylenamine intermediate, which then undergoes thermal, intramolecular cyclization. The cyclization occurs as the nitrogen attacks one of the ester carbonyl groups, eliminating ethanol to form the fused pyrimidinone ring. When the same reaction is performed in refluxing ethanol instead of xylene, the reaction stops at the intermediate isoxazolylenamine stage, which can be isolated in high yields.

| Amine Reactant | Enol Ether Reactant | Solvent/Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Amino-5-methylisoxazole | Diethyl ethoxymethylenemalonate (EMM) | Xylene, Reflux | Isoxazolo[2,3-a]pyrimidinone | 65-83% |

| 3-Amino-5-methylisoxazole | Diethyl ethoxymethylenemalonate (EMM) | Ethanol, Reflux | Isoxazolylenamine (intermediate) | 74-96% |

| 3-Amino-5-methylisoxazole | Ethyl ethoxymethylenecyanoacetate (EMCA) | Xylene, Reflux | Isoxazolylenamine (intermediate) | - |

The oxazolo[5,4-d]pyrimidine (B1261902) system, a purine (B94841) analogue, can be synthesized from aminoisoxazole precursors. These fused systems are of significant pharmacological interest. The general synthetic strategies involve either constructing the pyrimidine (B1678525) ring onto a pre-existing oxazole (B20620) derivative or forming the oxazole ring on a pyrimidine scaffold. researchgate.net

One synthetic pathway involves the reaction of a 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile with triethyl orthoformate to yield an intermediate imidoester. researchgate.net Subsequent ring closure with an amine, such as an aqueous solution of methylamine, leads to the formation of the fused oxazolo[5,4-d]pyrimidine system. researchgate.net Another approach involves the nucleophilic addition of an active amine to a cyano group of an intermediate, which then cyclizes into the oxazolo[5,4-d]pyrimidine. nih.gov This process can be accompanied by the removal of moieties from the amino group of the isoxazole ring during the cyclization. nih.gov

The synthesis of fused pyrimidinone systems can also be approached through reactions involving carboxylic acid hydrazides. While direct reactions between this compound and carboxylic acid hydrazides to form pyrimidinones (B12756618) are not extensively detailed in the surveyed literature, the general reactivity of these components suggests a plausible pathway. Carboxylic acid hydrazides are versatile reagents used in the synthesis of various heterocyclic compounds, including pyrimidines. chemimpex.com For instance, the reaction of ethyl 1,5-dihydro-5-oxo-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidine-3-carboxylate with hydrazine (B178648) hydrate (B1144303) yields the corresponding acid hydrazide, which is a key intermediate for further cyclization reactions. nih.gov The synthesis of pyrazole (B372694) carboxylic acid amides from pyrazole carbonyl chlorides demonstrates the utility of acid derivatives in forming new heterocyclic linkages. nih.gov A hypothetical route could involve the condensation of an aminoisoxazole with a β-ketoester to form an enamine, followed by reaction with a carboxylic acid hydrazide and subsequent cyclization to form a pyrimidinone ring, though this specific application requires further investigation.

Electrophilic Substitution Patterns on the Isoxazole Ring

The isoxazole ring itself can undergo electrophilic substitution, although it is considered an electron-deficient heterocycle. Theoretical considerations and experimental results indicate that electrophilic attack on an unsubstituted isoxazole ring occurs preferentially at the C4 position. reddit.com This is because the carbocation intermediate formed by attack at C4 is more stable, with resonance structures that better delocalize the positive charge without placing it on the electronegative oxygen atom.

For this compound, the C4 position is already occupied by the amino group. The amino group is a powerful activating group and is ortho, para-directing in benzene systems. In this heterocyclic context, its presence at C4, along with the methyl group at C5, significantly influences the ring's reactivity towards electrophiles. The ring is generally activated, but the primary positions for substitution (C4) are blocked.

Electrophilic substitution on substituted isoxazoles has been documented:

Nitration : The nitration of 5-phenylisoxazole (B86612) with nitric acid and sulfuric acid can lead to substitution on the phenyl ring, but nitration with nitric acid in acetic anhydride (B1165640) yields 4-nitro-5-phenylisoxazole, demonstrating substitution at the C4 position. clockss.org Furthermore, the existence of compounds like methyl 4-amino-3-methoxyisoxazole-5-carboxylate, synthesized via the reduction of a 4-nitro precursor, confirms that nitration at the C4 position is a viable synthetic route. nih.govresearchgate.net The compound 5-amino-3-methyl-4-nitroisoxazole is also known, illustrating that a nitro group can be adjacent to the amino group at C4.

Halogenation : Isoxazoles can undergo halogenation. A general method for synthesizing 3,5-disubstituted 4-haloisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like ICl, I₂, and Br₂. acs.org However, under certain conditions with electrophilic chlorinating or brominating agents, isoxazoles can undergo ring-opening halogenation rather than simple substitution, indicating that harsh electrophilic conditions can lead to cleavage of the N-O bond. nih.gov

Given that the C4 position in this compound is substituted, further electrophilic aromatic substitution on the ring is unlikely. Attack at the C3 position is electronically disfavored. Under forcing electrophilic conditions, reactions at the amino group or ring-opening transformations would be more probable outcomes. nih.gov

Functionalization of the Isoxazole Nucleus via Ortho-Directed Lithiation or Similar Strategies

The functionalization of the isoxazole nucleus in this compound and its analogues through ortho-directed lithiation represents a potential, albeit challenging, strategy for the introduction of substituents at the C3 position. Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position on an aromatic or heteroaromatic ring. wikipedia.orgbaranlab.org In the case of this compound, the amino group at the C4 position could theoretically serve as a DMG, directing lithiation to the adjacent C3 position of the isoxazole ring. The lone pair of electrons on the nitrogen atom of the amino group could coordinate with the lithium cation of the organolithium reagent, thereby increasing the acidity of the nearby C3 proton and facilitating its abstraction. wikipedia.orgbaranlab.org

However, a significant and well-documented competing reaction in methyl-substituted isoxazoles is lateral lithiation, which is the deprotonation of the methyl group. cdnsciencepub.comresearchgate.net Studies on the lithiation of various methyl-substituted isoxazoles using n-butyllithium have demonstrated that lateral lithiation is a common outcome. cdnsciencepub.comresearchgate.net For instance, 3,5-dimethylisoxazole (B1293586) and 3-phenyl-5-methylisoxazole both undergo lithiation at the C5-methyl group. cdnsciencepub.comresearchgate.net This suggests that for this compound, the protons of the C5-methyl group are also susceptible to abstraction by a strong base, potentially leading to a mixture of products or favoring the laterally lithiated species.

The selectivity between ring lithiation (at C3) and lateral lithiation (at the C5-methyl group) is influenced by several factors, including the nature of the organolithium base, the solvent, and the temperature. The use of bulkier bases, such as lithium diisopropylamide (LDA), has been shown in some cases to favor lateral metallation in substituted 5-methylisoxazoles. rsc.org

To date, there is a lack of specific literature precedent for the successful ortho-directed lithiation of the isoxazole nucleus in this compound itself. The inherent reactivity of the C5-methyl group presents a considerable hurdle for achieving regioselective functionalization at the C3 position via this method.

Mechanistic Considerations and Potential Outcomes

The potential reaction pathways for the lithiation of this compound are depicted below, illustrating the competition between ortho-directed ring lithiation and lateral lithiation.

Scheme 1: Competing Lithiation Pathways for this compound

Subsequent quenching of the lithiated intermediates with an electrophile (E+) would lead to the corresponding substituted products.

| Reaction Pathway | Intermediate | Final Product after Electrophilic Quench (E+) | Controlling Factors |

| Ortho-Directed Lithiation (Path A) | 3-Lithio-5-methylisoxazol-4-amine | 3-Substituted-5-methylisoxazol-4-amine | Directing effect of the C4-amino group, nature of the base and solvent. |

| Lateral Lithiation (Path B) | 4-Amino-5-(lithiomethyl)isoxazole | 4-Amino-5-(substituted methyl)isoxazole | Acidity of the methyl protons, steric hindrance, choice of base. |

Given the evidence from related methylisoxazole systems, Path B is a highly probable, if not the predominant, outcome. cdnsciencepub.comresearchgate.net Further research would be required to delineate the precise conditions that might favor the desired ortho-directed functionalization of the isoxazole nucleus in this compound.

Spectroscopic and Crystallographic Elucidation of 5 Methylisoxazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen (¹H) and carbon (¹³C) environments within 5-methylisoxazol-4-amine and its derivatives.

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons in a molecule based on their chemical shifts (δ), signal multiplicity, and coupling constants (J). In derivatives of this compound, the spectra reveal characteristic signals for the methyl group, the amine protons, and any protons on the isoxazole (B147169) ring or substituent groups.

For instance, in a derivative such as Ethyl N-{4-Cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate, the methyl group protons of the isoxazole ring appear as a sharp singlet. mdpi.com The amine protons typically appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative Data obtained from a complex derivative, Ethyl N-{4-Cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate, in CDCl₃.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Isoxazole-CH₃ | 2.41 | Singlet (s) |

| Isoxazole-NH₂ | 6.03 | Singlet (s) |

Source: mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For derivatives of this compound, ¹³C NMR spectra allow for the identification of the methyl carbon and the carbons of the isoxazole ring (C3, C4, and C5).

In the analysis of Ethyl N-{4-Cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate, the carbon of the methyl group attached to the isoxazole ring is observed at a characteristic upfield chemical shift. mdpi.com The chemical shifts of the isoxazole ring carbons are crucial for confirming the substitution pattern.

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative Data obtained from a complex derivative, Ethyl N-{4-Cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate, in CDCl₃.

| Carbon Type | Chemical Shift (δ, ppm) |

| Isoxazole-CH₃ | 11.7 |

| Isoxazole C4 | 83.3 |

| Isoxazole C5 | 168.1 |

| Isoxazole C3 | 168.6 |

Source: mdpi.com

For complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to make unambiguous signal assignments. mdpi.com

COSY spectra identify protons that are coupled to each other, typically on adjacent carbons, helping to map out proton spin systems.

HMQC (or its modern equivalent, HSQC) correlates proton signals with the signals of directly attached carbon atoms, providing a clear link between the ¹H and ¹³C spectra.

HMBC spectra reveal correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connections to quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

These 2D NMR techniques are invaluable for resolving structural ambiguities in substituted isoxazole derivatives. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. In the IR spectrum of a this compound derivative, key absorption bands confirm the presence of the amine (N-H), methyl (C-H), and isoxazole ring (C=N, C=C, N-O) functionalities.

Table 3: Characteristic IR Absorption Bands for a this compound Derivative Data obtained from a complex derivative, Ethyl N-{4-Cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3389, 3129 | N-H stretching | Primary Amine (-NH₂) |

| 2992 | C-H stretching | Methyl (-CH₃) |

| 1640, 1611 | C=N / C=C stretching | Isoxazole Ring |

Source: mdpi.com General literature also indicates that the C=N-O stretching of the isoxazole core typically appears near 1650 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, can offer valuable structural information. youtube.com

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements of the molecular ion, typically to four or more decimal places. rsc.orgrsc.org This precision allows for the unambiguous determination of the elemental formula of a compound, as each unique formula corresponds to a specific exact mass. This is a critical step in confirming the identity of a newly synthesized derivative. mdpi.comrsc.org

Table 4: Representative High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Derivatives

| Compound | Ion Formula | Calculated m/z | Found m/z |

| Ethyl N-{4-Cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate | [C₁₂H₁₃N₅O₃ + Na]⁺ | 298.0911 | 298.0975 |

| Teriflunomide Derivative | [C₁₂H₁₀F₃N₂O₂ + H]⁺ | 271.0689 | 271.0690 |

| Moclobemide Derivative | [C₁₃H₁₈ClN₂O₂ + H]⁺ | 269.1051 | 269.1061 |

This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. uni-muenchen.de For molecules like this compound, which contain both pi (π) bonds within the isoxazole ring and non-bonding (n) electrons on the nitrogen and oxygen atoms, the most significant electronic transitions are typically n→π* and π→π*. udel.edu

The energy required for these transitions, and thus the wavelength of maximum absorption (λmax), is highly dependent on the molecule's structure and its chemical environment. udel.edu In conjugated systems, where multiple chromophores are linked, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced, leading to a shift in absorption to longer wavelengths (a bathochromic shift). smacgigworld.com

The protonation state of aminoisoxazoles significantly influences their electronic spectra. Studies on a series of aminoisoxazoles have shown that 4-amino derivatives, such as this compound, are preferentially protonated at the exocyclic amino group. psu.edu This protonation can disrupt the conjugation between the amino group's lone pair and the isoxazole ring, leading to a shift in the absorption peak to a shorter wavelength (a hypsochromic shift). smacgigworld.com In contrast, 3-amino and 5-amino isomers are typically protonated at the endocyclic nitrogen atom. psu.edu The choice of solvent can also alter the absorption profile due to varying solute-solvent interactions. uni-muenchen.dewilliams.edu

X-ray Diffraction (XRD) Crystallography

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state, providing insights into molecular conformation, bond lengths, bond angles, and the packing of molecules within a crystal lattice.

Crystallographic studies of isoxazole derivatives consistently show that the isoxazole ring itself is essentially planar due to its aromatic character. vulcanchem.comnih.gov For instance, the crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveals the molecule to be almost planar, with a root-mean-square deviation for non-hydrogen atoms of just 0.029 Å. iucr.org

Hydrogen bonds are primary drivers in the formation of ordered, multidimensional structures known as supramolecular assemblies. researchgate.net The isoxazole ring, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor, while the amino group in 4-aminoisoxazoles provides hydrogen bond donors (N-H). vulcanchem.comnsf.gov

Biological Activities and Medicinal Chemistry Research Involving 5 Methylisoxazol 4 Amine and Its Derivatives

Immunomodulatory Properties

The isoxazole (B147169) nucleus is a key structural motif in a variety of compounds that exhibit a range of biological activities, including significant immunomodulatory effects. Derivatives of 5-methylisoxazol-4-amine have been the subject of extensive research to explore their potential to either suppress or stimulate the immune system. These investigations have revealed that modifications to the core isoxazole structure can lead to compounds with potent and varied effects on immune cells and their functions. nih.govmdpi.com

Immunosuppressive Effectsnih.govmdpi.combibliotekanauki.pl

A significant body of research has focused on the immunosuppressive properties of this compound derivatives. These compounds have demonstrated the ability to dampen immune responses in various in vitro and in vivo models, suggesting their potential as therapeutic agents for autoimmune diseases and other inflammatory conditions.

Inhibition of Mitogen-Induced Lymphocyte Proliferation (e.g., PBMC, Splenocytes)nih.govbibliotekanauki.pl

Derivatives of this compound have been shown to effectively inhibit the proliferation of lymphocytes, a key process in the adaptive immune response. For instance, several studies have demonstrated that these compounds can suppress the proliferation of peripheral blood mononuclear cells (PBMCs) and splenocytes when stimulated by mitogens like phytohemagglutinin (PHA) and lipopolysaccharide (LPS). nih.govresearchgate.net

One study investigating a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides found that the derivative MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) inhibited PHA-induced proliferation of human PBMCs. nih.gov Similarly, a new class of isoxazole derivatives synthesized via the Passerini three-component reaction also showed inhibitory effects on PHA-induced PBMC proliferation in a dose-dependent manner. bibliotekanauki.pl The compound 1-(cyclohexylcarbamoyl)cyclohexyl 5-amino-3-methylisoxazole-4-carboxylate (PUB1), identified for its strong antiproliferative activity, was a notable example from this series. bibliotekanauki.pl

Furthermore, research on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide revealed that these compounds also inhibited PHA-induced PBMC proliferation to varying degrees. mdpi.com The compound 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was particularly noted for its potent antiproliferative action. mdpi.com Another study highlighted that 7-aminooxazolo[5,4-d]pyrimidine derivatives, synthesized from a 5-amino-3-methylisoxazole (B44965) precursor, strongly inhibited PHA-induced proliferation of human peripheral blood lymphocytes and LPS-induced proliferation of mouse splenocytes. researchgate.net

Table 1: Inhibition of Mitogen-Induced Lymphocyte Proliferation by this compound Derivatives

| Compound/Derivative Class | Cell Type | Mitogen | Observed Effect | Reference |

|---|---|---|---|---|

| 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides (e.g., MO5) | Human PBMC | PHA | Inhibition of proliferation | nih.gov |

| 1-(cyclohexylcarbamoyl)cyclohexyl 5-amino-3-methylisoxazole-4-carboxylate (PUB1) | Human PBMC | PHA | Dose-dependent inhibition of proliferation | bibliotekanauki.pl |

| N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (e.g., MM3) | Human PBMC | PHA | Inhibition of proliferation | mdpi.com |

| 7-aminooxazolo[5,4-d]pyrimidines (e.g., SCM5, SCM9) | Human peripheral blood lymphocytes, Mouse splenocytes | PHA, LPS | Strong inhibition of proliferation | researchgate.net |

| HWA-486 | Lymphocytes from adjuvant arthritis rats | Mitogen | Suppression of proliferation | nih.gov |

Suppression of Cytokine Production (e.g., TNFα)nih.govbibliotekanauki.pl

In addition to inhibiting lymphocyte proliferation, derivatives of this compound have been found to suppress the production of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNFα). nih.govbibliotekanauki.pl TNFα is a key mediator of inflammation, and its inhibition is a therapeutic strategy for many autoimmune and inflammatory diseases. brieflands.comfrontiersin.org

The derivative MO5, a 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamide, was shown to inhibit LPS-induced TNFα production in human whole blood cultures. nih.gov Similarly, the newly synthesized isoxazole derivatives from the Passerini reaction, including PUB1, also demonstrated the ability to inhibit TNFα production at a concentration of 10 µg/mL in LPS-stimulated human whole blood cultures. bibliotekanauki.pl

Furthermore, the N′-substituted derivative MM3 (5-amino-N′-[2-(2,4-dihydroxyphenyl)methylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) was found to inhibit LPS-induced TNFα production in human whole blood cell cultures. mdpi.com Research on 7-aminooxazolo[5,4-d]pyrimidine derivatives also identified compounds, such as SCM9, that caused a moderate suppression of TNFα production in a human whole blood culture. researchgate.net

Table 2: Suppression of TNFα Production by this compound Derivatives

| Compound/Derivative Class | System | Stimulant | Observed Effect | Reference |

|---|---|---|---|---|

| 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides (e.g., MO5) | Human whole blood culture | LPS | Inhibition of TNFα production | nih.gov |

| 1-(cyclohexylcarbamoyl)cyclohexyl 5-amino-3-methylisoxazole-4-carboxylate (PUB1) | Human whole blood culture | LPS | Inhibition of TNFα production | bibliotekanauki.pl |

| N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (e.g., MM3) | Human whole blood cell culture | LPS | Inhibition of TNFα production | mdpi.com |

| 7-aminooxazolo[5,4-d]pyrimidines (e.g., SCM9) | Human whole blood culture | Not specified | Moderate suppression of TNFα production | researchgate.net |

Effects on Mixed Lymphocyte Reactions (MLR)bibliotekanauki.pl

The mixed lymphocyte reaction (MLR) is an in vitro assay that mimics the recognition of foreign tissues, making it a valuable tool for assessing the immunosuppressive potential of new compounds. mdanderson.orgignytebio.com In a two-way MLR, lymphocytes from two different individuals are co-cultured, leading to mutual proliferation. marinbio.com

A study on a new class of isoxazole derivatives found that the compound PUB1 (1-(cyclohexylcarbamoyl)cyclohexyl 5-amino-3-methylisoxazole-4-carboxylate), which demonstrated strong antiproliferative activity, also inhibited the two-way mixed lymphocyte reaction of human PBMCs. bibliotekanauki.pl This finding further supports the immunosuppressive profile of this particular derivative and suggests its potential to interfere with T-cell activation and proliferation in response to alloantigens. bibliotekanauki.pl

Modulation of Apoptosis-Related Signaling Molecules (e.g., Fas, Caspase 8 expression)mdpi.combibliotekanauki.pl

The immunosuppressive effects of some this compound derivatives appear to be linked to the induction of apoptosis, or programmed cell death, in immune cells. This is often mediated through the modulation of key signaling molecules in the apoptotic pathway. thermofisher.com

Research into the mechanism of action of the potent immunosuppressive compound PUB1 revealed that its effects were associated with the induction of Fas and an elevation of caspase 8 expression in Jurkat cells, a human T-lymphocyte cell line. bibliotekanauki.pl The Fas receptor (also known as CD95) is a death receptor that, upon binding with its ligand, can trigger a signaling cascade leading to the activation of initiator caspases like caspase 8, which in turn activate executioner caspases to dismantle the cell. thermofisher.com

Similarly, the derivative MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene)-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) was shown to elicit strong increases in the expression of caspases and Fas in Jurkat cells. mdpi.com This pro-apoptotic action is believed to be a significant contributor to its observed immunosuppressive activity. mdpi.com

Immunostimulatory Effectsnih.govresearchgate.net

While many derivatives of this compound exhibit immunosuppressive properties, some have been found to have the opposite effect, stimulating certain aspects of the immune response. This highlights the diverse immunomodulatory potential of the isoxazole scaffold, where structural modifications can lead to either suppression or enhancement of immune functions. nih.govmdpi.com

For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was found to stimulate the mitogen-induced proliferation of lymphocytes isolated from spleens and mesenteric lymph nodes. nih.gov This compound also increased the production of the pro-inflammatory cytokine IL-1β in peritoneal cell cultures. nih.gov Another study confirmed the stimulatory activity of this hydrazide, noting that it enhanced both spontaneous and mitogen-induced lymphocyte proliferation. researchgate.netnih.gov

Interestingly, some compounds can exhibit both immunosuppressive and immunostimulatory effects depending on the specific immune response being measured. For instance, the derivative MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide), while inhibiting humoral immunity and lymphocyte proliferation, was also found to stimulate the inductive phase of the delayed-type hypersensitivity (DTH) response in vivo. nih.gov

Antimicrobial Research

The isoxazole moiety is a critical component in a variety of compounds that have been scrutinized for their ability to combat microbial infections. Research into derivatives of this compound has uncovered promising candidates for both antibacterial and antifungal agents.

Antibacterial Activity

Derivatives of 5-methylisoxazole (B1293550) have been a focal point of research into new antibacterial agents. Studies have shown that modifications to the core structure can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of 5-methyl-N-(substituted aryl) isoxazole-4-carboxamides were synthesized and evaluated for their in-vitro antimicrobial properties. derpharmachemica.com Among these, compounds N-(2-chloro-5-nitrophenyl)-5-methylisoxazole-4-carboxamide and N-(4-cyano-3-(trifluoromethyl)-phenyl)-5-methylisoxazole-4-carbox-amide demonstrated good antibacterial efficacy. derpharmachemica.com Similarly, an evaluation of 30 derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid showed that while activity was generally mild, compounds with methyl substituents on the benzene (B151609) ring were the most active. researchgate.net

Other research has focused on fusing the isoxazole ring with other heterocyclic systems. Derivatives of 3-(5-methylisoxazol-3-yl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine were found to be active against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. lew.ro Sulfamethoxazole (B1682508) derivatives incorporating the 5-methylisoxazole structure also showed notable inhibition zones against various bacterial strains. who.int Furthermore, research into 4-Ethyl-3-methylisoxazol-5-amine indicated significant antimicrobial effects by disrupting bacterial cell membranes.

Table 1: Selected this compound Derivatives and their Antibacterial Activity

| Compound/Derivative Class | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| N-(2-chloro-5-nitrophenyl)-5-methylisoxazole-4-carboxamide | Not specified | Good antibacterial activity | derpharmachemica.com |

| 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives | Not specified | Significant antibacterial activity | mdpi.com |

| 4-Ethyl-3-methylisoxazol-5-amine | S. aureus, E. coli, P. aeruginosa | Inhibition zones of 12-18 mm | |

| Sulfamethoxazole derivatives | S. aureus, B. subtilis, E. coli, Klebsiella | Inhibition zones of 7-15 mm | who.int |

| 3-(5-methylisoxazol-3-yl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives | E. coli, S. aureus, B. subtilis | Most compounds were active | lew.ro |

| 4,5-dihydro-9-Methoxy-4-(5-Methylisoxazol-3-yl)Benzo[f] Oxazepin-3(2H)-One | Multiple bacterial strains | Good antimicrobial activity | bohrium.com |

Antifungal Activity

The development of novel antifungal agents is another significant area where 5-methylisoxazole derivatives have shown potential. The structural versatility of the isoxazole core allows for the creation of compounds capable of inhibiting the growth of various pathogenic fungi. mdpi.com

Research has demonstrated that certain 5-methyl-N-(substituted aryl) isoxazole-4-carboxamides, specifically N-(2-chloro-5-nitrophenyl)-5-methylisoxazole-4-carboxamide and N-(4-cyano-3-(trifluoromethyl)-phenyl)-5-methylisoxazole-4-carbox-amide, possess good antifungal activity. derpharmachemica.com A notable example is an isoindole derivative synthesized from 3-amino-5-methylisoxazole (B124983), which was effective against four fungal species: Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com

Furthermore, the synthesis of hybrid molecules has yielded potent antifungal agents. Pyrazole (B372694) and pyridone derivatives of 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide displayed strong inhibitory action against tested fungi. clockss.org Similarly, newly synthesized 5-methyl-1-(4-(6-methylimidazo[1,2-b]isoxazol-3-yl)phenyl)-3-aryl-1,3,5-triazinane-2-thiones exhibited potent antifungal effects when compared to standard drugs. niscpr.res.in The compound 4,5-dihydro-9-Methoxy-4-(5-Methylisoxazol-3-yl)Benzo[f] Oxazepin-3(2H)-One also showed good activity against various fungal strains. bohrium.com

Table 2: Antifungal Spectrum of Selected this compound Derivatives

| Compound/Derivative | Fungal Species Tested | Observed Activity | Reference |

|---|---|---|---|

| N-(4-cyano-3-(trifluoromethyl)-phenyl)-5-methylisoxazole-4-carbox-amide | Not specified | Good antifungal activity | derpharmachemica.com |

| Isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine | C. tropicum, F. oxysporum, G. candidum, T. rubrum | Active against all four species | mdpi.com |

| Pyrazole and Pyridone derivatives of 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide | Not specified | Strong inhibitory activity | clockss.org |

| 4,5-dihydro-9-Methoxy-4-(5-Methylisoxazol-3-yl)Benzo[f] Oxazepin-3(2H)-One | Multiple fungal strains | Good antimicrobial activity | bohrium.com |

| 5-methyl-1-(4-(6-methylimidazo[1,2-b]isoxazol-3-yl)phenyl)-3-aryl-1,3,5-triazinane-2-thiones | Not specified | Potent antifungal activity | niscpr.res.in |

Anti-inflammatory Investigations

The isoxazole scaffold is recognized for its role in the development of compounds with anti-inflammatory properties. mdpi.com Derivatives of this compound have been investigated as inhibitors of key inflammatory pathways.

A series of novel 4-(5-methylisoxazol-3-ylamino) thiazole derivatives were synthesized and evaluated for their anti-inflammatory activity, with one compound in particular showing the highest potency. jocpr.com Other studies highlighted the strong anti-inflammatory effects of the p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid. mdpi.com Another derivative, HWA-486 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide), was investigated in an adjuvant-induced arthritis model. mdpi.com

Research into isoxazole-based COX-2 inhibitors has also been fruitful. One such derivative, N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, demonstrated a 51% inhibition of carrageenan-induced paw edema in mice, an effect more potent than some reference drugs. nih.gov Additionally, isoxazole-4-carboxamide derivatives are being explored for their potential in managing chronic inflammatory pain by modulating AMPA receptors. mdpi.com

Antiviral Efficacy (e.g., Human Herpes Virus Type-1)

The search for new antiviral agents has included the exploration of isoxazole derivatives. derpharmachemica.comjocpr.com Research has shown that certain compounds based on the 5-methylisoxazole structure can inhibit viral replication.

A study focusing on 7-aminooxazolo[5,4-d]pyrimidine derivatives, synthesized from a 5-amino-3-methyl-isoxazol-4-yl precursor, found that these compounds could inhibit the replication of human herpes virus type-1 (HHV-1) in A-549 cell lines. researchgate.net Preliminary investigations also suggest that some isoxazole derivatives may possess antiviral capabilities against strains of influenza A.

Anticancer and Antitumor Potential

The isoxazole ring is a key structural feature in many compounds investigated for their anticancer and antitumor activities. mdpi.comresearchgate.net Derivatives of this compound have been synthesized and tested against various cancer cell lines, showing promising cytotoxic effects.

For example, 4-(5-methylisoxazol-3-ylamino) thiazole derivatives were evaluated for their anticancer activity against human colon carcinoma (HCT-116), hepatocellular carcinoma (HePG-2), and breast cancer (MCF-7) cell lines, with one compound showing notable cytotoxic effects against HePG-2. nih.gov Another series of derivatives, 4-(3-chloro-2-(Substituted-phenyl)-4-oxoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, displayed significant cytotoxicity against several breast cancer cell lines, including MCF-7, HeLa, and MDA-MB-231. zenodo.org

Furthermore, 7-aminooxazolo[5,4-d]pyrimidines have been shown to inhibit the growth of selected tumor cell lines. researchgate.net Research has also highlighted the potential of isoxazole derivatives to inhibit lung cancer A549 cells, while 4-Ethyl-3-methylisoxazol-5-amine has demonstrated cytotoxic effects against breast and liver cancer cells.

Table 3: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| 4-(5-methylisoxazol-3-ylamino) thiazole derivatives | HCT-116, HePG-2, MCF-7 | Compound 49a showed most cytotoxic effects against HePG-2 | nih.gov |

| 4-(3-chloro-2-(Substituted-phenyl)-4-oxoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives | MCF-7, HeLa, MDA-MB-231 | Significant cytotoxicity | zenodo.org |

| 7-aminooxazolo[5,4-d]pyrimidines | Selected tumor cell lines | Inhibition of growth | researchgate.net |

| General Isoxazole derivatives | Lung cancer A549 cells | Significant inhibition | |

| 4-Ethyl-3-methylisoxazol-5-amine | Breast and liver cancer cells | Cytotoxic effects | |

| N-methyl-1-(3-methylisoxazol-5-yl)methanamine derivatives | Panc-1, Caco-2 | Cytotoxic potency | smolecule.com |

Central Nervous System (CNS) Activity and Neuropharmacology

Derivatives of this compound play a significant role in neuropharmacology, particularly as modulators of glutamate (B1630785) receptors, which are fundamental to synaptic transmission in the central nervous system. mdpi.com

The most well-known derivative is α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA), a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors. nih.govcymitquimica.com AMPA is crucial for studying synaptic plasticity, learning, and memory. cymitquimica.com Another related compound, (RS)-2-amino-2-(3-hydroxy-5-methylisoxazol-4-yl)acetic acid (AMAA), is a potent agonist at N-methyl-D-aspartate (NMDA) receptors. nih.gov

Conversely, research has also focused on developing antagonists of these receptors. A series of isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity, suggesting their potential as treatments for pain and other neurological disorders. mdpi.com Antagonists of AMPA/kainate receptors have been shown to decrease the hypermotility response to psychostimulant drugs when administered in the nucleus accumbens and ventral pallidum. nih.gov Some quinoxaline (B1680401) and quinazoline (B50416) derivatives also act as potent AMPA receptor antagonists with anticonvulsant properties. researchgate.net

Beyond receptor antagonism and agonism, other CNS activities have been explored. The compound 2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid (HomoAMPA) has been shown to produce anxiolytic- and antidepressant-like effects in animal models. nih.gov There is also growing interest in the neuroprotective potential of isoxazole derivatives for treating neurodegenerative diseases through the modulation of glutamate receptors.

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a crucial ionotropic glutamate receptor that facilitates fast excitatory neurotransmission throughout the central nervous system (CNS). wikipedia.org Its proper function is essential for synaptic plasticity, the cellular mechanism underlying learning and memory. wikipedia.org Consequently, molecules that modulate AMPA receptors are of significant interest in medicinal chemistry. Derivatives of this compound are integral to the structure of AMPA itself, the namesake agonist for this receptor class, and have formed the basis for extensive research into novel receptor modulators. wikipedia.orgacs.org

The modulation of AMPA receptors can be broadly categorized into agonism (activation) and antagonism (inhibition). AMPA, or (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid, is the archetypal agonist for this receptor, mimicking the effect of the endogenous neurotransmitter glutamate. wikipedia.org Its structure, featuring the 3-hydroxy-5-methylisoxazole core, has inspired the synthesis of numerous analogs to probe the receptor's binding and activation mechanisms. acs.org For instance, replacing the methyl group of AMPA with other heterocyclic rings has been explored to understand the structural requirements for agonist activity. researchgate.net

Conversely, antagonists block the receptor's function and are valuable for studying conditions of glutamate-mediated excitotoxicity. Noncompetitive antagonists, such as certain 2,3-benzodiazepine derivatives, have been developed that show potent anti-AMPA activity. acs.org One such compound, GYKI 53655 (also known as LY300168), is a well-characterized AMPA antagonist that inhibits AMPA-induced responses in neuronal cells. medchemexpress.com Research has also focused on isoxazole-4-carboxamide derivatives, which act as negative allosteric modulators, binding to a site distinct from the glutamate-binding domain to inhibit receptor activity. mdpi.com Studies using whole-cell patch-clamp techniques have shown that specific isoxazole-4-carboxamide derivatives, such as CIC-1 and CIC-2, can potently inhibit AMPA receptor currents. mdpi.com

Positive allosteric modulators, or "ampakines," represent another class of modulators that enhance, rather than directly activate, AMPA receptor function. researchgate.net These compounds, such as the biarylpropylsulfonamide LY404187, can significantly potentiate glutamate-evoked currents by altering receptor desensitization kinetics. researchgate.net

Table 1: Examples of AMPA Receptor Modulators Derived from or Related to the Isoxazole Scaffold

| Compound/Class | Type | Mechanism of Action | Research Finding |

| AMPA | Agonist | Direct activation of the AMPA receptor. wikipedia.org | Serves as the primary selective agonist for defining AMPA receptor function. wikipedia.org |

| Thio-AMPA | Agonist | Bioisostere of AMPA, activates AMPA receptors. acs.org | A sulfur-containing analog of AMPA used in comparative pharmacological studies. acs.org |

| GYKI 53655 | Antagonist | Noncompetitive antagonist of the AMPA receptor. medchemexpress.com | Effectively inhibits AMPA-induced currents in recombinant cells and neuronal responses. medchemexpress.com |

| Isoxazole-4-carboxamides | Negative Allosteric Modulator | Binds to a regulatory site to inhibit receptor function. mdpi.com | CIC-1 and CIC-2 derivatives demonstrated potent inhibition of AMPA receptor activity in electrophysiological studies. mdpi.com |

| LY404187 | Positive Allosteric Modulator | Potentiates AMPA receptor responses to glutamate. researchgate.net | Showed significantly greater potency and efficacy in enhancing AMPA receptor-mediated currents compared to other potentiators. researchgate.net |

The overactivation of glutamate receptors, particularly NMDA and AMPA receptors, is a key mechanism of neuronal injury following an ischemic stroke, a phenomenon known as excitotoxicity. nih.govnih.gov This has driven research into glutamate receptor antagonists as potential neuroprotective agents. nih.gov While many early clinical trials of NMDA antagonists were met with limited success, attention has also been directed toward AMPA receptors as a therapeutic target. nih.govnih.gov The rationale is that blocking the excessive influx of ions through AMPA receptor channels during and after an ischemic event could mitigate neuronal cell death. nih.gov Research in animal models has explored the neuroprotective effects of various AMPA receptor antagonists. nih.gov

While depression has traditionally been linked to monoaminergic systems, growing evidence points to a central role for the glutamatergic system in its pathophysiology. researchgate.netnih.gov The discovery that the NMDA receptor antagonist ketamine produces rapid and robust antidepressant effects has been a major catalyst for this shift in focus. nih.govnih.gov Importantly, studies have shown that the antidepressant-like effects of ketamine and other NMDA antagonists are dependent on the subsequent activation of AMPA receptors. nih.govnih.gov This suggests that a critical part of the mechanism involves enhancing AMPA receptor signaling. nih.gov

Furthermore, alterations in the expression of AMPA receptors have been observed in patients with depression. researchgate.netnih.gov Preclinical research supports the involvement of AMPA receptor-dependent signaling and plasticity in both the development of depression and the action of antidepressant treatments. researchgate.net Positive allosteric modulators of AMPA receptors (ampakines) have been investigated as potential antidepressants, with some showing efficacy in animal models of depression. researchgate.net This line of research suggests that enhancing AMPA receptor throughput, either directly or indirectly, is a promising strategy for novel antidepressant therapies. nih.govnih.gov

Potential in Neurological Disorders (e.g., Schizophrenia, Alzheimer's disease)

Dysfunction in the glutamatergic system, including at the level of the AMPA receptor, has been implicated in other major neurological and psychiatric disorders.

Schizophrenia: There is increasing evidence that AMPA receptor dysfunction may contribute to an increased susceptibility to schizophrenia. researchgate.net Genetic studies have associated variants of the GRIA1 gene, which encodes an AMPA receptor subunit, with the disorder. researchgate.net The glutamate hypofunction hypothesis of schizophrenia posits that reduced signaling through glutamate receptors, including AMPA receptors, may underlie some of the cognitive and negative symptoms of the illness. psychiatryonline.org Consequently, compounds that modulate AMPA receptors are being explored. For example, topiramate, an anticonvulsant with AMPA receptor antagonist properties, has been studied as an adjunctive treatment for schizophrenia. journalaim.com

Alzheimer's Disease: In Alzheimer's disease, synaptic dysfunction is a core feature, and it is believed to stem in part from the toxic effects of accumulated amyloid-beta (Aβ) peptides on synapses. nih.gov This toxicity can target glutamate receptors, leading to the dysregulation and reduced expression of both NMDA and AMPA receptors. nih.gov The resulting impairment of glutamatergic neurotransmission contributes to the cognitive deficits characteristic of the disease. nih.gov Therefore, AMPA receptors are considered a potential drug target for treating Alzheimer's disease. revvity.com Research into isoxazolone derivatives has shown that some compounds can attenuate Aβ and tau protein levels in animal models, suggesting a neuroprotective potential relevant to Alzheimer's pathology. researchgate.net

Other Biological Activities (e.g., Anticonvulsant, Antitubercular, Antihyperglycemic)

Derivatives of the 5-methylisoxazole scaffold have demonstrated a wide array of other pharmacological activities beyond the modulation of CNS receptors.

Anticonvulsant Activity: A significant body of research has highlighted the anticonvulsant properties of compounds structurally related to this compound. Derivatives of 2,3-benzodiazepines that act as AMPA/kainate receptor antagonists have shown protective action in various experimental seizure models, including audiogenic seizures and those induced by maximal electroshock. acs.orgnih.gov The anticonvulsant activity of these compounds is directly linked to their ability to antagonize AMPA-induced seizures. acs.org Other studies have synthesized novel isoxazole derivatives and confirmed their potential as anticonvulsant agents. researchgate.netmdpi.com

Antitubercular Activity: The isoxazole ring is a key component of the antibiotic sulfamethoxazole. nih.gov This has inspired the synthesis of new isoxazole-containing compounds as potential antitubercular agents. researchgate.net One approach involved incorporating sulfamethoxazole into 4-thiazolidinone (B1220212) hybrids. nih.gov Several of these synthesized derivatives exhibited promising activity against Mycobacterium tuberculosis strains in vitro, with some compounds showing high inhibitory activity at low concentrations. nih.govacs.org

Antihyperglycemic Activity: Isoxazole derivatives have also been associated with antihyperglycemic properties. imist.ma Research into thiazolidin-4-one derivatives synthesized from sulfanilamide (B372717) has shown that some of these compounds exhibit significant antidiabetic activity in animal models of fructose-induced diabetes. researchgate.net

Table 2: Summary of Other Biological Activities of 5-Methylisoxazole Derivatives

| Activity | Compound Class | Research Finding |

| Anticonvulsant | 2,3-Benzodiazepine derivatives | Showed protective action against seizures induced by maximal electroshock and AMPA. acs.orgnih.gov |

| Antitubercular | Sulfamethoxazole-4-thiazolidinone hybrids | Compounds 7d, 7g, 7i, 7k, and 7l showed promising activity against M. Bovis and M. tuberculosis strains. nih.gov |

| Antihyperglycemic | 2,3-disubstituted thiazolidin-4-ones | Derivatives 4e, 4h, and 4i exhibited significant antidiabetic activity in fructose-induced diabetic rats. researchgate.net |

Role in Pharmaceutical and Agrochemical Development

5-Methylisoxazol-4-amine as a Key Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its isoxazole (B147169) ring structure is a key feature in many bioactive molecules, contributing to their therapeutic effects. chemimpex.comchemimpex.com This versatile intermediate is utilized in the development of drugs targeting various conditions, including neurological disorders and inflammatory diseases. chemimpex.comjocpr.com The presence of the amine group allows for various chemical modifications, enabling the synthesis of diverse derivatives with tailored pharmacological properties. chemimpex.com Researchers in medicinal chemistry frequently use this compound and its derivatives to create new therapeutic agents. chemimpex.com

Use in Sulfa Agent Production

A significant application of this compound is in the production of sulfonamide drugs, commonly known as sulfa agents. medchemexpress.com It is a key precursor in the synthesis of sulfamethoxazole (B1682508), a widely used antibiotic. chemicalbook.comrjpbcs.com Sulfamethoxazole functions by inhibiting the synthesis of dihydrofolic acid in bacteria, a process essential for their growth and multiplication. rjpbcs.comresearchgate.net The synthesis involves the reaction of this compound with a sulfonyl chloride derivative. chemicalbook.comscispace.com

Table 1: Synthesis of Sulfamethoxazole

| Reactant 1 | Reactant 2 | Product | Application |

|---|---|---|---|

| 3-Amino-5-methylisoxazole (B124983) | N-acetylsulfanilyl chloride | N4-acetyl-N1-(5-methyl-3-isoxazolyl)sulfanilamide | Intermediate |

This table outlines the general synthetic route for sulfamethoxazole, where a derivative of this compound is a key starting material.

Building Block for Novel Therapeutic Agents

The isoxazole scaffold, including this compound, is a valuable component in the design of new drugs. nih.govresearchgate.net Its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. ingentaconnect.com For instance, derivatives of 5-methylisoxazole (B1293550) have been investigated as potential treatments for various diseases due to their ability to interact with biological targets like enzymes and receptors. jocpr.com The synthesis of novel compounds often involves modifying the core structure of this compound to enhance potency and selectivity. who.int

Applications in Crop Protection Products (Herbicides, Fungicides)

Beyond pharmaceuticals, isoxazole derivatives, including those derived from this compound, have found applications in the agrochemical industry. chemimpex.comingentaconnect.com They are used in the formulation of herbicides and fungicides to protect crops from weeds and fungal diseases. chemimpex.comresearchgate.net The isoxazole ring is a component of some commercial herbicides. wikipedia.orggoogle.com The development of these crop protection products relies on the synthesis of isoxazole derivatives with specific biological activities against target pests. researchgate.net

Table 2: Isoxazole Derivatives in Agrochemicals

| Compound Class | Application | Mode of Action (General) |

|---|---|---|

| Isoxazole derivatives | Herbicides | Inhibition of plant growth processes |

This table provides a general overview of the application of isoxazole derivatives in crop protection.

Design and Optimization of Bioactive Molecules